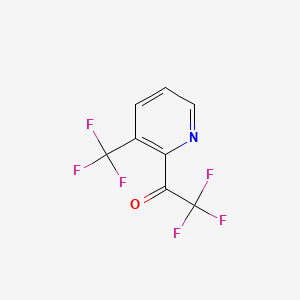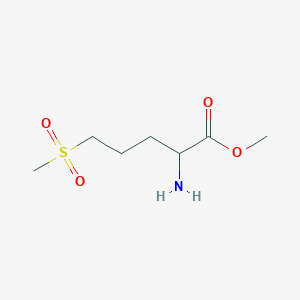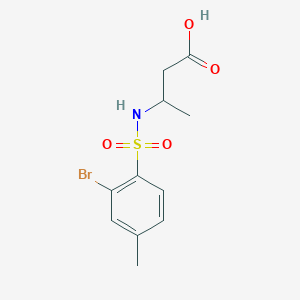
4-(2,4,6-Trimethylbenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,6-Trimethylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with piperidin-4-ol under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been evaluated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including HIV.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist to certain receptors, enzymes, or other biological molecules, leading to its biological effects.
Comparaison Avec Des Composés Similaires
4-(2,4,6-Trimethylbenzyl)piperidin-4-ol is similar to other piperidin-4-ol derivatives, such as 1,2,5-trimethylpiperidin-4-ol and 1,2,6-trimethylpiperidin-4-ol
List of Similar Compounds
1,2,5-Trimethylpiperidin-4-ol
1,2,6-Trimethylpiperidin-4-ol
1,3,5-Trimethylpiperidin-4-ol
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-[(2,4,6-trimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-11-8-12(2)14(13(3)9-11)10-15(17)4-6-16-7-5-15/h8-9,16-17H,4-7,10H2,1-3H3 |
Clé InChI |
VHEFRXURPDLSCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2(CCNCC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)







![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)
